Uridine 5'-diphosphoglucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

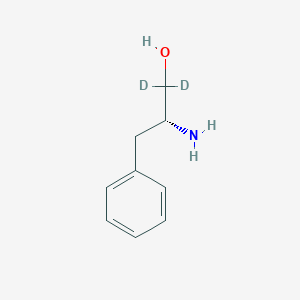

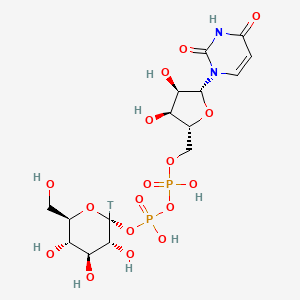

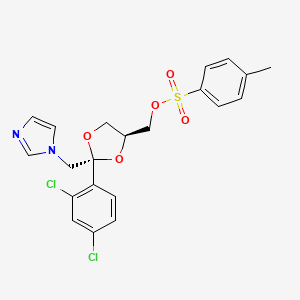

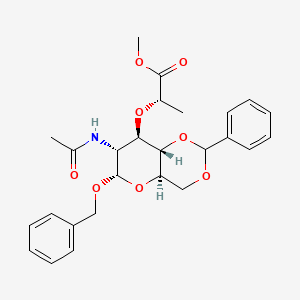

Uridine 5’-diphosphoglucose (also known as UDP-glucose) is a nucleotide sugar . It consists of a uracil base, ribose sugar, and two phosphate groups . It is the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms . It acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells .

Synthesis Analysis

Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It has been used in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry .

Molecular Structure Analysis

The empirical formula of Uridine 5’-diphosphoglucose is C15H22N2Na2O17P2 . Its molecular weight is 610.27 . The structure consists of the pyrophosphate group, ribose, glucose, and uracil .

Chemical Reactions Analysis

Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It is involved in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .

Physical And Chemical Properties Analysis

Uridine 5’-diphosphoglucose is a white powder, soluble in water . It is stable under recommended storage conditions . The solubility in water is 50 mg/mL, clear . It should be stored at a temperature of -20°C .

科学的研究の応用

Neuroimmune System Research : UDPG activates the P2Y(14) receptor, a G-protein-coupled receptor in the neuroimmune system. Modifications of UDPG, such as substitution with small alkyl or aryl groups, have shown selectivity and potency in activating the human P2Y(14) receptor. This has implications for neurological and immune system research (Das et al., 2010).

Cancer Treatment Research : UDPG has been used as a rescuing agent from 5-fluorouracil toxicity in mice. This suggests potential applications in enhancing the therapeutic index of cancer treatments and reducing toxic side effects (Codacci-Pisanelli et al., 1997).

Pharmacological Studies : UDPG has been shown to activate an orphan G protein-coupled receptor, suggesting that sugar-nucleotides like UDPG may serve as extracellular signaling molecules, offering new avenues in pharmacological research (Chambers et al., 2000).

Metabolic Enzyme Research : UDPG dehydrogenase, involved in converting UDPG to UDP-glucuronic acid, has been studied in calf vitreous hyalocytes. This enzyme plays a role in vitreous metabolism, important for ocular health and disease research (Jacobson, 1967).

Neuromuscular Transmission Studies : The effect of UDPG on neuromuscular transmission and glucose metabolism has been explored, indicating potential in studying muscular and metabolic disorders (Pastoris et al., 1979).

Liver Disease Treatment : Clinical experimentation with UDPG has shown efficacy in treating acute and serious liver diseases, suggesting its potential therapeutic applications in hepatology (Fiori & Mazza, 1976).

Biochemical Synthesis : UDPG has been used in the enzymatic synthesis of carbohydrates and studied for its role in the formation of various acyl donor molecules, which is significant in plant biochemistry and agriculture research (Mock & Strack, 1993).

作用機序

Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17) thereby inducing oligodendrocyte differentiation . It is used in nucleotide sugar metabolism as an activated form of glucose, a substrate for enzymes called glucosyltransferases .

Safety and Hazards

Uridine 5’-diphosphoglucose is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accident or unwellness, seek medical advice immediately .

将来の方向性

Several studies suggest that UDP-Glucose has the potential to act as a signaling molecule in plants beyond its classical metabolic functions . Abnormal growth occurred in both vegetative and reproductive tissue of plants with reduced UDP-Glucose levels, and this could be rescued by exogenous UDP-Glucose . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-KRKHQQIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine 5'-diphosphoglucose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1'-13C]uridine](/img/structure/B1146227.png)

![D-[13C5]Xylose](/img/no-structure.png)

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)